molecular formula C13H20N2 B1517853 1-N-(cyclohexylmethyl)benzene-1,2-diamine CAS No. 163618-44-8

1-N-(cyclohexylmethyl)benzene-1,2-diamine

Cat. No. B1517853
CAS RN: 163618-44-8
M. Wt: 204.31 g/mol
InChI Key: FICQMOBGRQIYAB-UHFFFAOYSA-N
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Description

1-N-(cyclohexylmethyl)benzene-1,2-diamine (CHMBDA) is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol . It has gained widespread attention in the field of chemistry and materials science.


Synthesis Analysis

The synthesis of 4-Benzyloxy-N-[2-(cyclohexylmethylamino)phenyl]benzamide, a derivative of CHMBDA, was reported to have a yield of 80% . The reaction was carried out with 1-hydroxy-7-aza-benzotriazole, 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride, and triethylamine in N,N-dimethyl-formamide at 0 - 20℃ for 15 hours .

Scientific Research Applications

Catalytic Applications

A commercially available 1,2-diamine serves as an effective ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature, demonstrating the utility of such diamines in facilitating difficult chemical reactions under mild conditions (Saito & Fu, 2007). This highlights the role of 1,2-diamine derivatives in enhancing the efficiency of Suzuki reactions, a key method in the formation of carbon-carbon bonds.

Sensor Development

The cyclohexane-1,2-diamine-based bisbinaphthyl macrocycles and their analogs exhibit highly enantioselective fluorescent responses toward chiral acids, demonstrating their potential as enantioselective fluorescent sensors for recognizing chiral substances (Li et al., 2007). This application is particularly relevant in analytical chemistry, where the selective detection of chiral compounds is crucial.

Material Synthesis

1,4-Diamine derivatives, including those similar to "1-N-(cyclohexylmethyl)benzene-1,2-diamine," have been used in the synthesis and characterization of [(1,4‐diamine)dichloro]platinum(II) compounds, showing preliminary studies on their biological activity (de Mier-Vinué et al., 2005). These compounds are analogs to cisplatin, a widely used chemotherapeutic agent, suggesting potential in medical research and drug development.

Photophysical Properties

The study of 1,4-bis(phenylethynyl)benzene, a model for poly(phenyleneethynylene), indicates that these materials do not aggregate in cyclohexane solution, undergoing emission from the lowest vibrational level of the first excited singlet state without evidence for aggregation (Beeby et al., 2002). This research contributes to our understanding of the photophysical behavior of organic compounds, which is important in the development of materials for optoelectronic applications.

Hydrogenation Processes

Investigations into the hydrogenation of benzene have highlighted the influence of nanoparticle shape on selectivity, with certain Pt nanoparticles favoring the formation of cyclohexane over cyclohexene (Bratlie et al., 2007). This research is pertinent to the field of catalysis, especially in designing catalysts for specific chemical transformations.

properties

IUPAC Name

2-N-(cyclohexylmethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICQMOBGRQIYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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